4-(Chloromethyl)-5-fluoro-2-methoxypyridine
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYHZBTWFSKURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of 5-fluoro-2-methoxypyridine
Overview:
The most common and industrially relevant method to prepare 4-(chloromethyl)-5-fluoro-2-methoxypyridine is through the chloromethylation of 5-fluoro-2-methoxypyridine. This involves introducing a chloromethyl (-CH2Cl) group onto the pyridine ring at the 4-position.
- Reagents: Chloromethyl methyl ether (MOMCl) or formaldehyde with hydrochloric acid equivalents can be used as chloromethylating agents.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are employed to facilitate electrophilic substitution under anhydrous conditions.
- Solvent: Anhydrous solvents like dichloromethane or toluene are preferred to maintain reaction control.
- Temperature: Typically maintained at low to moderate temperatures (0–40°C) to avoid side reactions.
- Duration: Reaction times vary but generally range from 3 to 12 hours depending on scale and conditions.
Mechanism:
The Lewis acid activates the chloromethylating agent, generating a chloromethyl carbocation or equivalent electrophile that attacks the 4-position of the pyridine ring, which is activated by the electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine at the 5-position.
Yields and Purity:
Yields typically range from 60% to 80%, with purity enhanced by subsequent purification steps such as column chromatography or recrystallization.
Fluorination and Halogen Exchange Routes
Alternative Route:
Starting from 3-chloro-2-methoxy-5-substituted pyridine derivatives, fluorination can be performed using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). This nucleophilic aromatic substitution (NAS) replaces a suitable leaving group with fluorine at the 5-position.
| Parameter | Typical Conditions |
|---|---|
| Precursor | 3-chloro-2-methoxy-5-substituted pyridine |
| Fluorinating agent | Potassium fluoride (KF) |
| Solvent | DMF |
| Temperature | 80–100 °C |
| Reaction time | 8–12 hours |
| Molar ratio (KF:precursor) | 1:1.2 |
| Yield | 78–82% |
- Control of stoichiometry and temperature is critical to minimize byproducts.
- Purification is achieved by silica gel chromatography using hexane/ethyl acetate mixtures to isolate the target compound with >95% purity.
Industrial Production Considerations
- Continuous Flow Reactors: For scale-up, continuous flow chloromethylation reactors improve heat and mass transfer, increasing yield and safety.
- Purification: Distillation and recrystallization are standard to achieve high purity.
- Safety: Chloromethyl methyl ether is carcinogenic; thus, alternative chloromethylation agents and strict containment are required.
Spectroscopic Characterization (Supporting Analysis)
- ¹H NMR: Methoxy protons appear as singlets near δ 3.8–4.0 ppm; chloromethyl protons appear as doublets around δ 4.5–4.7 ppm due to coupling with fluorine.
- ¹⁹F NMR: Fluorine substituent gives a singlet at approximately δ -110 to -115 ppm.
- FTIR: Characteristic C-Cl stretch at 750–780 cm⁻¹ and C-F stretch at 1250–1280 cm⁻¹.
- Mass Spectrometry: Molecular ion peak [M+H]⁺ expected at m/z 220.03 for C7H7ClFNO.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation | 5-fluoro-2-methoxypyridine | Chloromethyl methyl ether, AlCl3 | Anhydrous solvent, 0–40 °C, 3–12 h | 60–80 | Industrially preferred, requires careful handling of reagents |
| Fluorination via Halogen Exchange | 3-chloro-2-methoxy-5-substituted pyridine | Potassium fluoride (KF), DMF | 80–100 °C, 8–12 h | 78–82 | Used to introduce fluorine selectively |
| Pyrimidine Chlorination (analogous) | 2-methoxy-5-fluorouracil | Phosphorus oxychloride, triethylamine | 105–110 °C, organic solvent | High | Related chlorination chemistry on pyrimidines |
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro or chloromethyl groups, potentially converting them to hydrogen or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated or defluorinated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as a bioactive agent in drug discovery. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, suggests it may modify drug metabolism and enhance therapeutic efficacy.
- Antimicrobial and Anticancer Activities : Preliminary studies indicate that 4-(Chloromethyl)-5-fluoro-2-methoxypyridine exhibits antimicrobial properties and may possess anticancer activity. Its mechanism involves interaction with specific molecular targets, leading to inhibition of cancer cell proliferation.
2. Agrochemicals
- The compound serves as an intermediate in the synthesis of agrochemical products. Its chemical structure allows for modifications that enhance the efficacy of pesticides and herbicides.
3. Material Science
- Polymer Synthesis : Similar compounds are used in the production of polyelectrolytes and other materials with specific properties. The chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block in polymer chemistry.
Case Studies
Case Study 1: Drug Interaction Studies
In a study focusing on drug interactions, researchers evaluated how this compound affects the metabolism of co-administered drugs through its inhibition of CYP1A2. Results indicated significant alterations in the pharmacokinetics of certain drugs, emphasizing the need for careful consideration in polypharmacy scenarios.
Case Study 2: Synthesis of Agrochemicals
Another study explored the use of this compound as an intermediate in synthesizing novel agrochemicals. By modifying its structure through nucleophilic substitution reactions, researchers developed compounds with enhanced pest resistance profiles.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluoro and methoxy groups contribute to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Molecular Features
Key Observations :
Positional Isomerism: The target compound differs from 5-(Chloromethyl)-2-methoxypyridine (CAS 101990-70-9) in the placement of the chloromethyl group (position 4 vs. 5) and the presence of fluorine.
Substituent Effects :
- Compared to 4-chloro-5-fluoro-2-methylpyridine , the target compound’s chloromethyl group (vs. chloro) provides a longer carbon chain for functionalization, while the methoxy group (vs. methyl) introduces stronger electron-donating effects, altering solubility and hydrogen-bonding capabilities .
Heterocyclic vs.
Chloromethyl Group Reactivity :
- The CH₂Cl group in the target compound is more reactive toward nucleophilic substitution (e.g., with amines or thiols) than the Cl in 4-chloro-5-fluoro-2-methylpyridine, enabling diverse derivatization pathways .
Electronic Modulation :
- The fluoro substituent at position 5 deactivates the pyridine ring, directing electrophilic attacks to positions 3 or 6, while the methoxy group at position 2 activates the ring ortho/para to itself. This combination creates regioselective reactivity distinct from analogs lacking fluorine .
Physical Properties and Stability
While specific data for the target compound (e.g., melting point, solubility) are unavailable in the provided evidence, analogs such as 5-(Chloromethyl)-2-methoxypyridine exhibit moderate stability under ambient conditions, with decomposition observed above 155°C . Fluorine’s electronegativity likely enhances the target compound’s thermal stability compared to non-fluorinated analogs.
Biological Activity
4-(Chloromethyl)-5-fluoro-2-methoxypyridine is a pyridine derivative notable for its potential biological activities. The compound's structural features, particularly the chloromethyl and fluorine substituents, influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, interaction profiles, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes a pyridine ring substituted with a chloromethyl group and a fluorine atom at specific positions, along with a methoxy group. These substituents contribute to its chemical reactivity and biological properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Chloromethyl, Fluorine, Methoxy | Inhibitor of CYP1A2; versatile nucleophile |
| 5-Fluoro-2-methoxypyridine | Fluorine, Methoxy | Lacks chloromethyl; less reactive |
| 4-Methyl-5-fluoro-2-methoxypyridine | Methyl instead of chloromethyl | Different reactivity profile; no halogen |
| 4-(Bromomethyl)-5-fluoro-2-methoxypyridine | Bromomethyl instead of chloromethyl | Similar reactivity but different halogen |
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound could impact the pharmacokinetics of co-administered drugs. The inhibition of CYP1A2 may enhance therapeutic efficacy by modifying drug interactions, which is particularly relevant in polypharmacy scenarios where multiple drugs are administered concurrently.
Biological Activity and Interaction Profiles
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a versatile pharmacological agent:
- Enzyme Inhibition : Studies have shown that this compound inhibits CYP1A2, which is involved in the metabolism of numerous therapeutic agents. This inhibition can lead to increased plasma concentrations of drugs metabolized by CYP1A2, thereby enhancing their effects or toxicity.
- Nucleophilic Substitution Reactions : The presence of the chloromethyl group allows for nucleophilic substitution reactions with amines and alcohols under basic conditions. This property can be exploited to synthesize new derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the implications of using this compound in drug development:
- Antiviral Activity : Research on pyridine derivatives has indicated that structural modifications can significantly influence antiviral potency. While specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated varying degrees of efficacy against viral targets .
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of related pyridine compounds. For instance, compounds with similar structures were tested against Vero cells to assess their cytotoxicity and inhibition profiles against key metabolic enzymes like CYP3A4 .
- Therapeutic Applications : The potential applications extend beyond enzyme inhibition to include roles in cancer therapy and infectious disease management. The ability to modify enzyme activity positions this compound as a candidate for further exploration in these therapeutic areas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-fluoro-2-methoxypyridine, and how can reaction conditions be optimized?
- Methodology : A common approach involves halogenation and substitution reactions. For example, chlorination of precursor pyridine derivatives using reagents like phosphoryl chloride (POCl₃) under controlled temperatures (60–80°C) can introduce the chloromethyl group. Optimization includes varying reaction time (6–12 hours), solvent (e.g., dichloromethane or THF), and catalyst (e.g., AlCl₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How should researchers handle safety protocols during synthesis?
- Methodology : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory. Use fume hoods for volatile reagents (e.g., chlorinating agents). Waste containing halogenated by-products must be segregated and treated by licensed facilities to avoid environmental contamination. Immediate neutralization of acidic residues with sodium bicarbonate is advised .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2: δ 3.8–4.0 ppm; fluorinated C5: δ 150–160 ppm in ¹⁹F NMR).
- LC-MS : To verify molecular weight (C₇H₇ClFNO; calc. 175.59 g/mol) and purity (>95%).
- X-ray crystallography : Resolve crystal structure and confirm stereochemistry (e.g., bond angles between pyridine ring and substituents) .
Advanced Research Questions
Q. How do substituents (chloromethyl, fluoro, methoxy) influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Fluorine’s electron-withdrawing effect enhances the pyridine ring’s stability but may reduce nucleophilicity. Methoxy at C2 directs electrophilic substitution to C3/C5 positions. Kinetic studies (varying Pd catalysts, bases) and DFT calculations can elucidate substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for similar pyridine derivatives?
- Methodology : Discrepancies (e.g., antifungal vs. inactive results) may arise from impurities or assay conditions. Researchers should:
- Validate purity via HPLC (>99%).
- Re-test activity under standardized protocols (e.g., MIC assays against Candida albicans).
- Compare crystallographic data (e.g., hydrogen bonding motifs in active vs. inactive analogs) .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodology : The chloromethyl group allows functionalization into pharmacophores. Examples:
- Anticancer agents : Coupling with thiol-containing moieties (e.g., glutathione analogs) via SN2 reactions.
- Kinase inhibitors : Introducing sulfonamide or urea groups to enhance target binding.
- In vivo studies : Monitor metabolic stability (CYP450 assays) and bioavailability (logP optimization) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
